Lipophilicity Advantage: XlogP 1.7 for 2,5-Dimethyl vs. logP 0.83–1.44 for Unsubstituted and Alternative Dimethyl Isomers
The 2,5-dimethyl substitution pattern confers a higher computed lipophilicity (XlogP = 1.7) compared to the unsubstituted imidazo[1,2-a]pyridin-3-ylmethanol (logP = 0.83) and the 2,7- and 2,8-dimethyl isomers (logP = 1.44 each) . This represents a ~2.05-fold increase in logP relative to the unsubstituted scaffold and a 0.26 log-unit advantage over the nearest dimethyl isomers. Lipophilicity within the range of 1–3 is considered near-optimal for oral bioavailability under Lipinski's Rule of Five, positioning the 2,5-dimethyl isomer more favorably than the unsubstituted parent which falls below this window [1].
| Evidence Dimension | Computed lipophilicity (XlogP / logP) |
|---|---|
| Target Compound Data | XlogP = 1.7 (chem960); logP = 1.35 (mcule) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridin-3-ylmethanol: logP = 0.83 (Chemsrc). 2,7-Dimethyl isomer: logP = 1.44 (Chemsrc). 2,8-Dimethyl isomer: logP = 1.44 (Chemsrc). 5-Methyl isomer: logP = 1.14 (Chemsrc) / XLogP3 = 1.3 (PubChem). |
| Quantified Difference | 2.05-fold higher logP vs. unsubstituted; 0.26 log-unit advantage vs. 2,7/2,8-dimethyl isomers; 0.40–0.56 log-unit advantage vs. 5-methyl isomer |
| Conditions | Computed values from different sources (chem960, mcule, Chemsrc, PubChem XLogP3); not experimentally determined under identical conditions |
Why This Matters
Higher lipophilicity within the drug-like range (logP 1–3) can improve passive membrane permeability and oral absorption potential, making the 2,5-dimethyl isomer a preferred scaffold for hit-to-lead programs targeting intracellular enzymes or CNS-penetrant candidates.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1–3), 3–25. Rule of Five: logP ≤ 5; optimal oral absorption generally associated with logP 1–3. View Source
